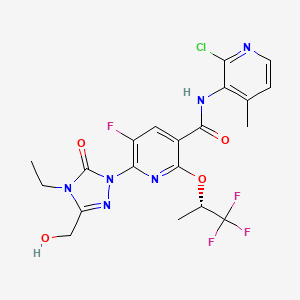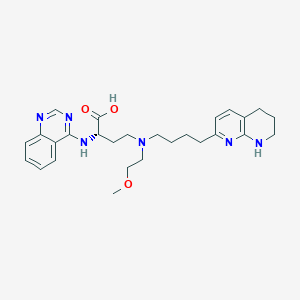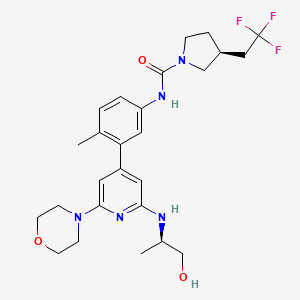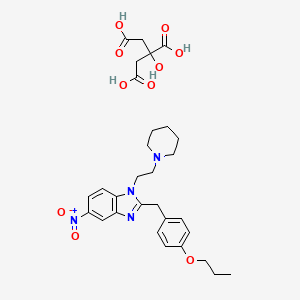
N-Piperidinyl Protonitazene citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Piperidinyl Protonitazene (citrate) is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds. This compound is structurally similar to known opioids and is primarily used for research and forensic applications . It has gained attention due to its potent opioid effects and potential for misuse.
Preparation Methods
The synthesis of N-Piperidinyl Protonitazene (citrate) involves several steps, starting with the preparation of the 2-benzylbenzimidazole core structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Introduction of the Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
N-Piperidinyl Substitution: The benzylated benzimidazole is reacted with piperidine in the presence of a suitable catalyst to introduce the N-piperidinyl group.
Formation of the Citrate Salt: The final step involves the reaction of the N-piperidinyl protonitazene with citric acid to form the citrate salt.
Chemical Reactions Analysis
N-Piperidinyl Protonitazene (citrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: N-Piperidinyl Protonitazene (citrate) can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Piperidinyl Protonitazene (citrate) has several scientific research applications, including:
Mechanism of Action
N-Piperidinyl Protonitazene (citrate) exerts its effects by binding to the μ-opioid receptor (MOR) in the central nervous system . This binding leads to the activation of the MOR, resulting in the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and subsequent inhibition of neurotransmitter release . The compound’s high affinity for the MOR and its potent agonist activity contribute to its strong analgesic effects and potential for abuse .
Comparison with Similar Compounds
N-Piperidinyl Protonitazene (citrate) is part of the 2-benzylbenzimidazole class of synthetic opioids, which includes several similar compounds:
Protonitazene: Similar in structure but lacks the N-piperidinyl group.
N-Pyrrolidino Protonitazene: Another analogue with a pyrrolidino group instead of the piperidinyl group.
Etonitazene: A well-known synthetic opioid with a similar core structure but different substituents.
Isotonitazene: Another potent synthetic opioid with structural similarities.
N-Piperidinyl Protonitazene (citrate) is unique due to its specific N-piperidinyl substitution, which contributes to its distinct pharmacological profile and potency.
Properties
Molecular Formula |
C30H38N4O10 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H30N4O3.C6H8O7/c1-2-16-31-21-9-6-19(7-10-21)17-24-25-22-18-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,18H,2-5,12-17H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
AQJWYYCDEAUIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


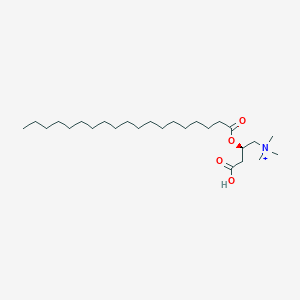
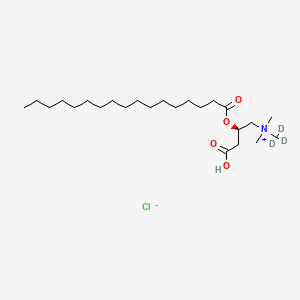
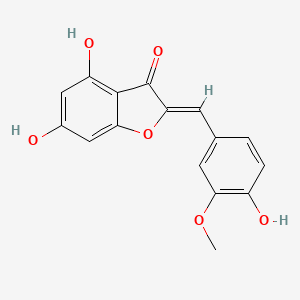
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)

![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
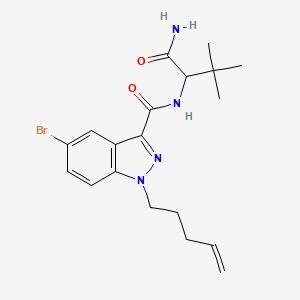
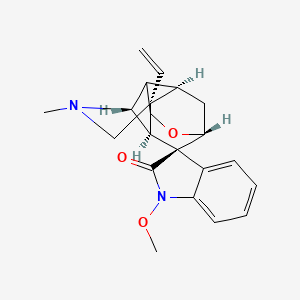
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
